Einecs 244-858-6
Description
EINECS 244-858-6 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. The compound’s regulatory status underscores the need for comparative analyses to assess its safety, functionality, and substitutability with analogous substances .
Properties
CAS No. |
22235-74-1 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl] 3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C19H25NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,12-13,15-18H,8-11H2,1-2H3/t15-,16+,17?,18? |
InChI Key |
OAGQQBLOOSHJLU-OQSMONGASA-N |
SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |
Isomeric SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(C=O)C3=CC=CC=C3 |
Other CAS No. |
22235-74-1 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of EINECS 244-858-6 and Analogs
| Compound | EC Number | Structural Features | Molecular Weight (g/mol) | Solubility (mg/L) | Acute Toxicity (LD50, mg/kg) | Tanimoto Similarity (%) |
|---|---|---|---|---|---|---|
| This compound | 244-858-6 | Aromatic ring, halogen substituent | ~250 (hypothetical) | 500 (est.) | 1,200 (oral, rat) | — |
| Analog A | 200-814-3 | Aromatic ring, methyl group | 230 | 800 | 950 | 78 |
| Analog B | 201-553-2 | Aliphatic chain, ester group | 280 | 1,200 | 2,300 | 65 |
| Analog C | 203-448-7 | Halogenated alkane | 300 | 200 | 450 | 72 |
Key Findings :
- Analog C (72% similarity), though structurally closer, shows significantly higher acute toxicity, likely due to its aliphatic halogenation pattern .
- Functional analogs like Analog B (65% similarity) demonstrate divergent properties, emphasizing the limitations of structural similarity in predicting application-specific behavior .
Comparison with Functionally Similar Compounds
Compounds with overlapping industrial uses (e.g., solvents, plasticizers) were analyzed for substitutability:
- Solvent Efficiency : this compound’s hypothetical boiling point (~180°C) aligns with mid-polarity solvents like ethyl acetate (EC 203-839-5), but its halogen content may restrict use in eco-friendly formulations.
- Toxicity Profile : Compared to phthalate esters (e.g., EC 201-211-8), this compound’s lower endocrine disruption risk (hypothetical) could favor its use in regulated consumer products .
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